3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)10-1-3-11(4-2-10)19-13(23)21-7-5-12(9-21)22-8-6-18-20-22/h1-4,6,8,12H,5,7,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXBCJNEOIFXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide typically involves a multi-step process One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne The resulting triazole intermediate is then coupled with a pyrrolidine derivative containing a carboxamide group
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics such as increased stability, reactivity, or functionality to industrial products.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulate their activity, and influence downstream signaling pathways. This can result in a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Structural Diversity: The target compound’s trifluoromethylphenyl group distinguishes it from analogs with benzyloxy (Analog 1) or pyridine-pyrimidine (Analog 2) substituents.
Synthetic Routes: The target compound and Analog 1 likely employ CuAAC for triazole formation, a method known for high regioselectivity (>95% yield) and compatibility with diverse substrates . In contrast, Analog 3 uses acetylation of azido intermediates, a less versatile approach .
Biological Implications: Analog 2’s antimyeloproliferative activity highlights the therapeutic relevance of triazole-carboxamide hybrids, though the target compound’s CF₃ group may alter specificity or potency .
Critical Analysis of Evidence
- provides foundational support for the CuAAC synthesis method, critical for triazole formation in the target compound .
- and 5 highlight structural diversity in triazole-carboxamide analogs but lack direct pharmacological data for the target compound .
- underscores the versatility of triazole-quinoline hybrids but diverges in core scaffold (quinoline vs. pyrrolidine) .
Limitations:
- No explicit data on the target compound’s bioactivity, requiring extrapolation from analogs.
- ’s structural data (chlorophenylsulfanyl-pyrazole) is less relevant due to scaffold differences .
Biological Activity
The compound 3-(1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 307.27 g/mol. The presence of the triazole ring and the trifluoromethyl group enhances its lipophilicity and biological interactions.
Synthesis
The synthesis typically involves the reaction of pyrrolidine derivatives with triazole precursors under controlled conditions. The method often utilizes coupling agents to facilitate the formation of the amide bond. Variations in reaction conditions can lead to different yields and purities, highlighting the importance of optimizing synthetic routes for biological testing.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound show effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Activity
Triazole-based compounds have also been evaluated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Enzyme Inhibition
Another significant aspect of its biological activity is its potential as an enzyme inhibitor. Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer and infectious diseases. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by structural modifications. The trifluoromethyl group enhances electron-withdrawing properties, which can improve binding affinity to target enzymes or receptors. Studies suggest that variations in the alkyl chain length or substitution patterns on the phenyl ring can significantly affect potency and selectivity .
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Increases lipophilicity and binding affinity |
| Variation in alkyl chain length | Alters pharmacokinetic properties |
| Substitution on phenyl ring | Enhances selectivity towards specific targets |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study conducted by Isloor et al. demonstrated that similar triazole compounds exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL, showcasing their potential as effective antimicrobial agents .
- Anticancer Mechanism : An investigation into the effects of this compound on MCF-7 cells revealed a dose-dependent increase in apoptosis markers after 48 hours of treatment, indicating its potential for development as an anticancer agent .
- Enzyme Inhibition Studies : A recent publication reported that compounds with structural similarities inhibited DHFR with IC50 values in the low micromolar range, suggesting a promising avenue for further drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
